2-Allyl-4-fluorophenol
Overview
Description
2-Allyl-4-fluorophenol is an organic compound with the molecular formula C9H9FO It is a derivative of phenol, where the hydrogen atom at the fourth position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the second position is replaced by an allyl group
Mechanism of Action
Target of Action
It’s known that fluorinated compounds like 4-fluorophenol interact with enzymes such as 4-fluorophenol monooxygenase . This enzyme, encoded by the Arthrobacter sp. fpdA2 gene, plays a crucial role in the defluorination of 4-fluorophenol .
Mode of Action
It’s known that 4-fluorophenol undergoes defluorination via 4-fluorophenol monooxygenase . This enzyme catalyzes the NADPH-dependent hydroxylation and defluorination of 4-fluorophenol .
Biochemical Pathways
The defluorination of 4-fluorophenol is known to be mediated by the enzyme 4-fluorophenol monooxygenase . This process involves the cleavage of C–F bonds, which have the highest dissociation energy found in organic compounds .
Pharmacokinetics
It’s known that cytochrome p450 bm3-f87g catalyzes the oxidative defluorination of 4-fluorophenol, followed by reduction of the resulting benzoquinone to hydroquinone via the nadph p450-reductase activity of the enzyme .
Result of Action
It’s known that the defluorination of 4-fluorophenol results in the formation of phenol
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Allyl-4-fluorophenol. For instance, the defluorination of 4-fluorophenol by 4-fluorophenol monooxygenase is stimulated in the presence of long chain fatty aldehydes . This suggests that the presence of certain substances in the environment can enhance the activity of the enzyme and thus the defluorination process.
Biochemical Analysis
Biochemical Properties
It is known that fluorinated compounds like 2-Allyl-4-fluorophenol can cause major changes in the physico-chemical properties such as solubility and chemical reactivity . The this compound has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups . These active sites could potentially interact with various enzymes, proteins, and other biomolecules, influencing their function and the overall biochemical reactions they are involved in .
Molecular Mechanism
It is known that the compound can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that 4-fluorophenol, a similar compound, can be degraded by certain microorganisms through the catechol pathway
Transport and Distribution
It is known that the CF-site of fluorinated compounds like this compound is largely hydrophobic , which could potentially influence its transport and distribution within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-4-fluorophenol typically involves the reaction of 4-fluorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The general reaction scheme is as follows:
4-Fluorophenol+Allyl BromideK2CO3,Refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The fluorine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Strong bases like sodium hydride (NaH) or sodium amide (NaNH2) are used.
Major Products:
Oxidation: Formation of 2-allyl-4-fluoro-2,3-epoxyphenol or 2-allyl-4-fluorobenzaldehyde.
Reduction: Formation of 2-allylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Allyl-4-fluorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Allylphenol: Lacks the fluorine atom, resulting in different chemical properties.
4-Fluorophenol: Lacks the allyl group, affecting its reactivity and applications.
2,4-Difluorophenol: Contains an additional fluorine atom, altering its chemical behavior.
Uniqueness: 2-Allyl-4-fluorophenol is unique due to the presence of both an allyl group and a fluorine atom, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-fluoro-2-prop-2-enylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYCSAINLGEGSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314134 | |
Record name | 2-Allyl-4-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13997-72-3 | |
Record name | 2-Allyl-4-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13997-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Allyl-4-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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